Morpholine ascorbate

Description

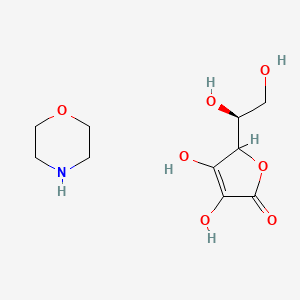

Structure

2D Structure

Properties

CAS No. |

146019-55-8 |

|---|---|

Molecular Formula |

C9H8N2O4 |

Synonyms |

L-Ascorbic acid, compd. with morpholine (1:1) |

Origin of Product |

United States |

Synthetic Methodologies for Morpholine Ascorbate

Direct Synthesis Approaches

The most straightforward method for producing morpholine (B109124) ascorbate (B8700270) involves a direct reaction between its constituent components: morpholine and ascorbic acid.

Salt Formation via Acid-Base Reaction

Morpholine ascorbate is fundamentally a salt formed through the reaction of a weak base, morpholine, with a weak acid, L-ascorbic acid. Morpholine is an organic chemical compound featuring both an amine and an ether functional group. irowater.com The presence of the secondary amine group gives morpholine its basic character (pKa of the conjugate acid is 8.33). inchem.org It readily neutralizes acids in exothermic reactions to generate salts plus water. nih.gov

Ascorbic acid, commonly known as Vitamin C, is a sugar acid with acidic properties stemming from the two enolic hydroxyl groups. The reaction between morpholine and ascorbic acid is a classic acid-base neutralization. In this process, the nitrogen atom of the morpholine ring accepts a proton (H⁺) from one of the acidic hydroxyl groups of ascorbic acid. This proton transfer results in the formation of the morpholinium cation and the ascorbate anion, which are held together by ionic bonds to form the salt, this compound. sci-hub.se

Optimization of Reaction Conditions for Yield and Purity

The efficiency and quality of the this compound synthesis are highly dependent on the careful control of several reaction parameters. Optimizing these conditions is crucial for maximizing the product yield and ensuring high purity by minimizing side reactions and residual starting materials. Key parameters for optimization include solvent choice, temperature, stoichiometry, and pH control. For instance, the choice of solvent can influence the solubility of reactants and the ease of product crystallization. Temperature control is vital to manage the exothermic nature of the reaction and prevent potential degradation of the thermally sensitive ascorbic acid.

Purification of the resulting salt is typically achieved through methods like recrystallization, where a suitable solvent system is used to dissolve the crude product at an elevated temperature, followed by cooling to induce the formation of pure crystals. The optimization process involves systematically varying these conditions to find the ideal balance for industrial or laboratory-scale production.

Table 1: Parameters for Optimization of this compound Synthesis This table presents a conceptual overview of key parameters and their typical influence on the synthesis. Specific values would be determined empirically.

| Parameter | Objective | Potential Impact on Yield and Purity |

|---|---|---|

| Solvent System | Ensure reactants are soluble while allowing for product precipitation/crystallization. | Affects reaction rate, yield, and ease of product isolation. A poorly chosen solvent may lead to low yield or impure product. |

| Temperature | Control reaction rate and prevent degradation of ascorbic acid. | Higher temperatures can increase reaction speed but risk degrading the product, reducing both yield and purity. |

| Stoichiometry | Use appropriate molar ratios of morpholine and ascorbic acid. | An excess of one reactant may be used to drive the reaction to completion but will require removal during purification, potentially complicating the process. |

| pH Control | Maintain a pH that favors salt formation and stability. | The pH influences the protonation state of both reactants; improper pH can lead to incomplete reaction or degradation. inchem.org |

| Purification Method | Remove unreacted starting materials and any by-products. | Recrystallization is a common method. The choice of solvent and cooling rate are critical for obtaining high-purity crystals and maximizing recovery. |

Alternative Synthetic Pathways for Related Morpholine-Ascorbate Conjugates or Derivatives

Beyond direct salt formation, more complex molecules that covalently link morpholine and ascorbate moieties can be synthesized. These approaches involve creating conjugates or incorporating these components into larger molecular scaffolds.

Derivatization of Morpholine with Ascorbyl Moieties

Derivatization involves creating a new compound through the chemical transformation of a starting molecule. In this context, it refers to the formation of a covalent bond between the morpholine and ascorbic acid molecules, rather than an ionic bond. This typically results in the formation of an ester or an amide linkage.

For example, the hydroxyl groups of ascorbic acid can be reacted with a chemically activated morpholine derivative to form an ascorbyl ester. Conversely, the secondary amine of morpholine can act as a nucleophile, reacting with an activated carboxylic acid derivative of ascorbic acid (if one were to be formed by modifying the ascorbate structure) to create an amide bond. Such derivatization methods are common in medicinal chemistry to modify the properties of a molecule. researchgate.net

Inclusion of Morpholine in Ascorbate-Containing Scaffolds

Morpholine is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of complex bioactive molecules due to its favorable pharmacological profile. jchemrev.comacs.org Synthetic strategies can be designed to build larger molecules that contain both the morpholine ring and an ascorbate moiety.

One notable method that could be employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." In such a reaction, a molecule containing a morpholine unit and an alkyne group could be reacted with an azide-functionalized ascorbate derivative. The use of a copper(I) catalyst, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, facilitates the formation of a stable triazole ring linking the two parent structures. rsc.org This approach allows for the modular construction of complex and highly specific molecular architectures.

Table 2: Examples of Reagents for Incorporating Morpholine and Ascorbate Moieties in Complex Scaffolds

| Reaction Type | Morpholine-Containing Reagent | Ascorbate-Containing Reagent | Catalyst/Co-reagent | Resulting Linkage |

|---|---|---|---|---|

| Esterification | Morpholine | Ascorbic acid | Dehydrating agent (e.g., DCC) | Ester bond |

| Amidation | Morpholine | Activated Ascorbate Derivative | Coupling agent | Amide bond |

| Click Chemistry (CuAAC) | Alkyne-functionalized morpholine | Azide-functionalized ascorbate | CuSO₄ / Sodium Ascorbate | Triazole ring |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that are more efficient, produce less waste, and use less hazardous materials. Several green approaches have been developed for the synthesis of morpholines and their derivatives, which could be applied to the production of morpholine-ascorbate compounds.

Recent advancements include the development of simple, high-yield, one or two-step protocols for creating morpholines from 1,2-amino alcohols using inexpensive and safer reagents like ethylene (B1197577) sulfate (B86663). nih.govchemrxiv.org Other green strategies focus on the use of novel catalysts to improve reaction efficiency under mild conditions, such as using biosynthesized nanoparticles. ut.ac.ir Furthermore, techniques like microwave-assisted synthesis are employed to significantly reduce reaction times and increase product yields compared to conventional heating methods. mdpi.com The use of morpholine-based ionic liquids as recyclable catalysts and solvents also represents a promising green alternative to traditional volatile organic solvents. researchgate.net

Table 3: Green Chemistry Strategies for Morpholine Derivative Synthesis

| Strategy | Description | Advantages |

|---|---|---|

| Novel Reagents | Using efficient and less hazardous reagents like ethylene sulfate for morpholine ring formation. nih.govchemrxiv.org | High yields, redox-neutral, uses inexpensive materials, reduces hazardous waste. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to heat the reaction mixture. mdpi.com | Drastically reduced reaction times, often higher yields, improved energy efficiency. |

| Novel Catalysis | Using highly efficient and recyclable catalysts, such as biosynthesized nanoparticles or ionic liquids. ut.ac.irresearchgate.net | Mild reaction conditions, high product yields, catalyst can be separated and reused, reducing waste. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimizes by-product formation and waste. |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Characterization

Modern analytical chemistry relies on several key spectroscopic methods to elucidate the structure of chemical compounds. For morpholine (B109124) ascorbate (B8700270), these include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique perspective on the molecule's architecture.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In the case of morpholine ascorbate, the spectrum would show distinct signals for the protons of the morpholine ring and the ascorbate moiety. The morpholine cation typically exhibits two multiplets corresponding to the protons on the carbons adjacent to the oxygen and nitrogen atoms. The ascorbate anion displays signals for its various protons, including those on the carbon chain and the hydroxyl groups.

Table 1: Hypothetical ¹H NMR Data for this compound Note: This table is a representation of expected values and may vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Morpholine -CH₂-N | ~3.1-3.3 | Multiplet | 4H |

| Morpholine -CH₂-O | ~3.8-4.0 | Multiplet | 4H |

| Ascorbate H-4 | ~4.5 | Doublet | 1H |

| Ascorbate H-5 | ~4.0 | Multiplet | 1H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in a molecule. For this compound, the spectrum would reveal the carbon signals for both the morpholine and ascorbate components. The carbons of the morpholine ring would appear in the aliphatic region, while the ascorbate carbons, including the carbonyl and enol carbons, would be observed at lower fields.

Table 2: Hypothetical ¹³C NMR Data for this compound Note: This table is a representation of expected values and may vary based on solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Morpholine C-2, C-6 | ~64 |

| Morpholine C-3, C-5 | ~44 |

| Ascorbate C-1 (C=O) | ~175 |

| Ascorbate C-2 (C=C-OH) | ~118 |

| Ascorbate C-3 (C=C-O⁻) | ~156 |

| Ascorbate C-4 | ~75 |

| Ascorbate C-5 | ~68 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structure of this compound. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the morpholine ring and the ascorbate chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a fingerprint of the functional groups present. For this compound, key vibrational bands would confirm the presence of O-H, N-H, C=O, C=C, and C-O-C groups. The strong, broad absorption in the IR spectrum between 2500 and 3300 cm⁻¹ is characteristic of the N-H stretching of the morpholinium cation and the O-H stretching of the ascorbate. A strong band around 1700 cm⁻¹ would be indicative of the C=O stretching of the lactone ring in the ascorbate moiety.

Table 3: Characteristic IR and Raman Bands for this compound Note: These are expected frequency ranges and may vary.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200-3500 (broad) | IR, Raman |

| N-H Stretch | 2500-3300 (broad) | IR, Raman |

| C-H Stretch | 2850-3000 | IR, Raman |

| C=O Stretch (lactone) | ~1700 | IR, Raman |

| C=C Stretch (enol) | ~1650 | IR, Raman |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, electrospray ionization (ESI) mass spectrometry would be a suitable technique. In positive ion mode, the morpholinium cation would be observed with a mass-to-charge ratio (m/z) corresponding to the mass of morpholine plus a proton. In negative ion mode, the ascorbate anion would be detected. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula of these ions, further confirming the identity of the compound.

Mass Spectrometry (MS) Applications

Crystallographic Studies for Solid-State Structure

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction (SC-XRD) is a definitive method for determining the three-dimensional structure of molecules in a crystal. uni-ulm.de This technique provides precise information on atomic positions, bond lengths, and bond angles. uni-ulm.de The molecular structures of various morpholine-containing compounds have been successfully determined using single-crystal X-ray diffraction. researchgate.net These studies are crucial for understanding the intermolecular interactions that govern the packing of molecules in the crystal lattice. mdpi.com

A single-crystal X-ray diffraction analysis of this compound would reveal the exact arrangement of the morpholinium cation and the ascorbate anion in the crystal, including details of hydrogen bonding and other non-covalent interactions.

Conformational Analysis of Morpholine and Ascorbate Moieties

The conformation of cyclic structures like the morpholine ring is a key aspect of their chemistry. The morpholine ring typically adopts a chair conformation. nih.govacs.org Theoretical calculations have shown that the chair conformer of morpholine is significantly more stable than the skew-boat conformer. researchgate.net The specific conformation (e.g., equatorial vs. axial substitution on the nitrogen) can be influenced by the surrounding chemical environment, such as in aqueous solution. researchgate.net The ascorbate moiety also has conformational flexibility. The conformation of both the morpholine and ascorbate parts of the compound would be determined with high precision from single-crystal X-ray diffraction data.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Morpholine |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic properties of molecules. DFT calculations on the morpholinium and ascorbate (B8700270) ions provide a detailed picture of the electronic structure, bonding, and reactivity inherent to morpholine (B109124) ascorbate.

The primary bond in morpholine ascorbate is the ionic interaction between the positively charged morpholinium cation and the negatively charged ascorbate anion.

Morpholinium Cation : In the morpholinium ion, the nitrogen atom becomes protonated, leading to a tetrahedral geometry. The structure consists of a six-membered ring containing four carbon atoms, one oxygen atom, and one protonated nitrogen atom. nih.govnih.gov The positive charge is primarily localized on the -NH2+ group. The bonding within the ring is characterized by stable sigma (σ) bonds (C-C, C-O, C-N). The presence of the ether and amine functional groups within the same ring is a key structural feature. researchgate.net

Ascorbate Anion : The ascorbate anion is the active form of ascorbic acid at physiological pH. rsc.org Its electronic structure is characterized by an enolate system, where the negative charge is delocalized across the O-C=C-O conjugated system through resonance. This delocalization contributes significantly to its stability and its function as an electron donor. Ab initio self-consistent field calculations indicate that ascorbate is a strong electron acceptor in its cationic form, highlighting its electronic versatility. nih.gov

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), indicates the molecule's stability and reactivity. researchgate.net

HOMO : The HOMO of the this compound salt is associated with the ascorbate anion. This orbital is primarily located on the electron-rich enolate system, making the ascorbate anion the center for nucleophilic attack and electron donation.

LUMO : The LUMO is centered on the morpholinium cation, specifically around the acidic protons of the -NH2+ group. This makes the cation the likely site for accepting electrons or undergoing deprotonation.

The energy gap between the ascorbate-centered HOMO and the morpholinium-centered LUMO dictates the charge transfer characteristics of the salt. A smaller energy gap generally implies higher reactivity. researchgate.net DFT calculations on related morpholine derivatives and ascorbic acid provide representative energy values. researchgate.netmocedes.orgnih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Energies from DFT Studies

| Molecular Species | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Morpholine (Chair-Ax conformer) | -8.1003 | - | - | nih.gov |

| Ascorbic Acid | -6.44 | -0.65 | 5.79 | mocedes.org |

| (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine | -5.78 | -2.36 | 3.42 | researchgate.net |

This table presents data for the individual components or complex derivatives, as direct computational studies on this compound salt are not available. The values illustrate the typical energy ranges for these molecular classes.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netresearcher.life

For the morpholinium cation , MEP analysis would show a region of high positive potential (typically colored blue) concentrated around the protonated amine group (-NH2+). This confirms its role as an electrophilic center and a hydrogen bond donor.

For the ascorbate anion , the MEP map reveals areas of strong negative potential (typically colored red) around the oxygen atoms of the enolate and the hydroxyl groups. mocedes.org These regions are the sites of nucleophilic character and are responsible for the ionic and hydrogen bonding interactions with the morpholinium cation and solvent molecules. mocedes.org

The interaction in this compound is thus guided by these electrostatic potentials, with the positive region of the morpholinium ion being strongly attracted to the negative regions of the ascorbate anion.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions with the surrounding environment, such as solvents.

The dynamic behavior of this compound is dictated by the conformational flexibility of its constituent ions.

Morpholinium Cation : Computational studies on morpholine have identified two primary conformations: a stable chair form and a less stable twisted-boat form. nih.gov For each, the N-H bond can be in either an equatorial or axial position. The chair conformer with an axial N-H bond (Chair-Ax) is particularly relevant as it is involved in the adiabatic ionization process. nih.gov In the salt, the morpholinium cation is expected to predominantly adopt the low-energy chair conformation. researchgate.net

Ascorbate Anion : The ascorbate ring itself is relatively rigid, but the side chain offers some conformational freedom. More importantly, its interaction with the morpholinium cation will be dynamic, involving constant reorientation and fluctuations in the ionic bond distance and angle. In crystalline structures of ascorbate salts, the ion participates in extensive hydrogen-bonding networks which dictate its orientation.

The behavior of this compound is significantly influenced by the solvent environment, particularly in aqueous solutions where it is readily soluble. alphachem.biz

Solvation : In a polar solvent like water, MD simulations would show the formation of stable solvation shells around both ions. Water molecules would orient their oxygen atoms towards the -NH2+ group of the morpholinium cation and their hydrogen atoms towards the negatively charged oxygen atoms of the ascorbate anion. This solvation stabilizes the dissociated ions in solution.

Hydrogen Bonding : The solvent plays a crucial role in mediating the interaction between the ions. Water molecules can form hydrogen bond bridges between the morpholinium cation and the ascorbate anion. The presence of a solvent can weaken the direct ionic interaction as the ions become individually solvated. Studies on the nitrosation of morpholine have shown that ascorbate can inhibit the reaction in aqueous solutions, highlighting how the solvent mediates interactions between the two species. sigmaaldrich.comnih.gov The reactivity of related amine compounds has also been shown to be influenced by hydrogen bonding interactions with the solvent. researchgate.net

Structure-Activity Relationship (SAR) Modeling at Molecular Level

The morpholine ring is recognized in medicinal chemistry as a "privileged pharmacophore," a molecular scaffold that is capable of binding to multiple biological targets. e3s-conferences.orgnih.gov Its versatility stems from its stable, six-membered heterocyclic structure containing both an ether and a secondary amine group, which can act as a hydrogen bond acceptor and donor, respectively. jchemrev.comresearchgate.net Computational studies on various morpholine derivatives have provided insight into how structural modifications influence their activity.

Research on morpholine-based chalcones as inhibitors of monoamine oxidase A (MAO-A) illustrates a clear structure-activity relationship. mdpi.com The inhibitory effect on the hMAO-A enzyme was found to be most pronounced when the chalcone (B49325) structure was substituted with electron-withdrawing groups. mdpi.com This relationship can be quantified by comparing the half-maximal inhibitory concentration (IC₅₀) values for different derivatives.

| Compound ID | Substituent on Ring B | hMAO-A Inhibition IC₅₀ (μM) |

|---|---|---|

| C6 | 3-F | 8.45 ± 0.19 |

| C12 | 3,4-di-Cl | 9.35 ± 0.11 |

| C14 | 3,4,5-tri-OCH₃ | 7.91 ± 0.08 |

Table 1: Structure-Activity Relationship of select morpholine-substituted chalcones showing inhibitory concentration against human MAO-A. The data highlights how different substitutions on the phenyl ring (Ring B) of the chalcone backbone modulate the inhibitory potency. Data sourced from mdpi.com.

Theoretical modeling, particularly using Density Functional Theory (DFT), is employed to investigate the electronic properties of morpholine-containing molecules. rsc.org Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical descriptor for molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org These quantum chemical parameters help in understanding the molecule's reactivity and interaction with biological targets. rsc.org

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Morpholine-derived Ligand (HL) | -5.96 | -1.74 | 4.22 | 3.58 |

| Mn(II) Complex | -5.46 | -2.51 | 2.95 | 13.61 |

| Co(II) Complex | -5.32 | -2.71 | 2.61 | 15.42 |

| Ni(II) Complex | -5.34 | -2.69 | 2.65 | 15.93 |

Table 2: Quantum chemical parameters for a bioactive morpholine-derived ligand and its metal complexes, calculated using DFT. The table demonstrates how complexation affects the electronic properties of the morpholine-containing structure. Data sourced from rsc.org.

On the other side of the ionic pair, the ascorbate anion's activity is primarily related to its function as an antioxidant and radical scavenger. nih.gov Computational studies have been crucial in elucidating its oxidation mechanism. Theoretical calculations can determine the pKa values and standard reduction potentials of ascorbic acid under various conditions. nih.gov The antioxidant action proceeds through the loss of an electron to form a relatively stable ascorbate radical. nih.gov Molecular dynamics simulations have further explored the interactions of ascorbate, showing that it can form a significant number of hydrogen bonds with surrounding molecules, which influences its reactivity and stability. preprints.org

For the this compound compound, a complete SAR model would integrate the properties of both ions. The morpholine moiety provides the structural backbone, which can be modified to alter properties like solubility, stability, and binding affinity to specific biological sites. nih.gov The ascorbate anion provides the primary antioxidant function through its well-understood redox chemistry. nih.gov Theoretical modeling could predict how substitutions on the morpholine ring might affect the presentation or stability of the ascorbate anion at a target site, or if the morpholine cation itself contributes to a synergistic effect, potentially through its own interactions within a biological system.

Chemical Reactivity and Mechanistic Investigations

Redox Chemistry and Radical Scavenging Mechanisms

The antioxidant activity of compounds is closely linked to their ability to participate in redox reactions, primarily by donating electrons or hydrogen atoms to neutralize free radicals. Both the morpholine (B109124) structure and the ascorbate (B8700270) anion have inherent chemical properties that contribute to such processes. Ascorbate, in particular, is a potent reducing agent and a well-known scavenger of various reactive species nih.govwikipedia.orguni.lunih.gov. Studies on morpholine derivatives have also demonstrated significant radical scavenging properties iiab.mectdbase.orgnih.govtranscriptionfactor.orguni.luembrapa.brresearchgate.netnih.govredalyc.org.

The mechanisms by which antioxidants scavenge radicals can involve one-step hydrogen-atom transfer (HAT), electron transfer followed by proton transfer (ET-PT), or sequential proton-loss electron transfer (SPLET) mdpi.com. The specific mechanism can be influenced by the reaction environment, including the solvent and pH mdpi.com.

Antioxidant Mechanisms in In Vitro Chemical Assays

In vitro chemical assays are widely used to evaluate the antioxidant potential of compounds by measuring their ability to scavenge stable free radicals or reduce oxidizing species. Assays such as DPPH and ABTS are common methods for assessing radical scavenging activity iiab.mectdbase.orgnih.govuni.luembrapa.brnih.govrsc.orgnih.govrcaap.ptnih.gov.

DPPH and ABTS Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on the ability of an antioxidant to reduce the stable DPPH radical (purple color) or the ABTS radical cation (blue-green color) to their non-radical forms, resulting in a decrease in absorbance that can be measured spectrophotometrically iiab.mectdbase.orgrsc.orgrcaap.ptnih.gov. The scavenging activity is often expressed as a percentage of radical inhibition or as an IC₅₀ value (the concentration of the compound required to inhibit 50% of the radicals) iiab.mectdbase.orgnih.govtranscriptionfactor.orgaccscience.com.

Studies on various morpholine derivatives have reported significant scavenging activity against DPPH and ABTS radicals, often comparable to or exceeding that of standard antioxidants like ascorbic acid iiab.mectdbase.orgnih.govembrapa.br. For instance, some morpholine mannich base derivatives showed comparable activity to ascorbic acid in DPPH assays iiab.me. Certain cinnamamide (B152044) derivatives with a morpholine moiety also exhibited good antioxidant activity in DPPH assays, with IC₅₀ values comparable to ascorbic acid nih.gov. Morpholine carbodithioates have demonstrated high radical scavenging activity in both DPPH and ABTS assays embrapa.br.

While specific data for morpholine ascorbate is not available in the provided text, the observed activity of morpholine derivatives suggests that the presence of the morpholine structure can contribute to or enhance radical scavenging capabilities. The ascorbate component is a known potent scavenger of these radicals.

Research findings on the percentage scavenging of DPPH and ABTS radicals by morpholine derivatives often include comparisons to ascorbic acid. For example, one study on morpholine mannich base derivatives presented percentage scavenging at various concentrations ctdbase.org. Another study on cinnamamide derivatives with a morpholine moiety provided IC₅₀ values for DPPH scavenging activity compared to ascorbic acid nih.gov.

| Compound Class | Assay | Standard Comparison | Key Finding | Source |

| Morpholine Mannich Base Derivatives | DPPH | Ascorbic acid | Comparable activity to ascorbic acid observed. | iiab.mectdbase.org |

| Cinnamamide-Morpholine Derivatives | DPPH | Ascorbic acid | Good antioxidant activity, comparable IC₅₀ values. | nih.gov |

| Morpholine Carbodithioates | DPPH | Ascorbic acid, BHT | Higher activity than standards. | embrapa.br |

| Morpholine-based Complexes | DPPH | Ascorbic acid | Scavenging observed, increased with concentration. | transcriptionfactor.org |

| Morpholine-2,5-diones Derivatives | DPPH | Ascorbic acid, BHT | Excellent antioxidant activity. | uni.lu |

Reduction Potentials and Electron Transfer Mechanisms

The antioxidant activity of a compound is also related to its reduction potential, which indicates its ability to donate electrons. Electron transfer mechanisms play a crucial role in the scavenging of radicals by antioxidants mdpi.com. Ascorbate is known to undergo one-electron or two-electron oxidation reactions bg.ac.rs. The reduction of oxidized species by ascorbate ion, such as the reduction of oxidized cytochrome c, has been investigated and found to occur via simple second-order electron transfer nih.gov.

The mechanism of radical scavenging by ascorbic acid can involve electron transfer, particularly in ionization-supporting solvents uni.lu. The ascorbate radical, formed after one-electron oxidation, can undergo further reactions, including disproportionation or reaction with other radicals nih.govuni.lu. The presence of metal ions can influence electron-transfer reactions involving ascorbate mdpi.comctdbase.org.

While specific data on the reduction potential of this compound is not available, the ascorbate component's well-defined redox chemistry is a key factor in its antioxidant function. The influence of the morpholine moiety on the reduction potential and electron transfer mechanisms of the ascorbate anion within the salt structure would require specific investigation. Studies on metal complexes with morpholine ligands have examined redox potential patterns in the context of DNA interaction, suggesting that the morpholine environment can play a role in the electrochemical behavior of coordinated metal ions accscience.com.

Interaction with Reactive Oxygen and Nitrogen Species (ROS/RNS)

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are highly reactive molecules and radicals that play roles in both physiological processes and oxidative stress nih.goviiab.me. Antioxidants like ascorbate are crucial in scavenging these species to prevent cellular damage nih.govwikipedia.orguni.lu. Studies on morpholine-containing compounds have also investigated their interactions with various ROS and RNS nih.govtranscriptionfactor.orgaccscience.com.

Hydroxyl Radical Generation and Scavenging

The hydroxyl radical (•OH) is one of the most reactive oxygen species nih.govtranscriptionfactor.org. It can be generated through various processes, including Fenton chemistry involving transition metal ions and hydrogen peroxide nih.govaccscience.comctdbase.org. Ascorbate can interact with metal ions and hydrogen peroxide, and its effect on hydroxyl radical generation and scavenging can be complex, sometimes even promoting generation depending on the conditions accscience.comctdbase.org.

Ascorbate is known to scavenge hydroxyl radicals uni.lunih.gov. Studies using systems that generate hydroxyl radicals, such as the Fenton reaction, have been used to assess the scavenging activity of compounds nih.gov. Some morpholine-based complexes have shown hydroxyl radical scavenging activity transcriptionfactor.orgaccscience.com. The scavenging of hydroxyl radicals by ascorbic acid leads to the formation of the ascorbate radical.

Superoxide (B77818) and Nitric Oxide Radical Interactions

Superoxide anion radical (O₂•⁻) and nitric oxide radical (NO•) are important RNS and ROS, respectively, involved in various biological processes wikipedia.orgiiab.me. The interaction between superoxide and nitric oxide can lead to the formation of peroxynitrite, a potent oxidant rsc.org.

Ascorbate is an effective scavenger of superoxide radicals nih.govwikipedia.orguni.luuni.lu. It can also interact with nitric oxide. Studies have shown that ascorbate can prevent the interaction of superoxide and nitric oxide, although high concentrations may be required for this effect under physiological conditions rsc.org.

Morpholine-containing compounds have also been investigated for their scavenging activity against superoxide and nitric oxide radicals nih.govtranscriptionfactor.orgaccscience.com. Some morpholine-based complexes have demonstrated superoxide and nitric oxide radical scavenging effects transcriptionfactor.orgaccscience.com. Ascorbate's ability to scavenge superoxide can influence the system dynamics of coexisting nitric oxide and superoxide, potentially increasing the availability of nitric oxide by removing superoxide.

Inhibition of Nitrosation Reactions

The formation of N-nitrosamines from secondary amines like morpholine and nitrosating agents is a significant chemical process with implications in various fields. Ascorbate (the ionized form of ascorbic acid) is known to inhibit this reaction. Studies have investigated the kinetics and mechanisms of this inhibition, particularly concerning the formation of N-nitrosomorpholine (NMOR) from morpholine.

Chemical Kinetics and Reaction Pathways

The nitrosation of morpholine typically involves the reaction of the unprotonated amine with a nitrosating species derived from nitrous acid, such as dinitrogen trioxide (N₂O₃) under acidic conditions. europa.eu The rate of nitrosation is influenced by the concentrations of the amine and the nitrosating agent, as well as structural features of the amine. europa.eu

In the presence of ascorbate, the chemical kinetics of morpholine nitrosation are significantly altered. Ascorbate acts as a scavenger of nitrosating agents, competing with the amine for reaction. earthwormexpress.comcir-safety.org This competition reduces the amount of nitrosating species available to react with morpholine, thereby inhibiting NMOR formation. earthwormexpress.com

Under anaerobic conditions at acidic pH, ascorbate efficiently converts nitrite (B80452) to nitric oxide (NO), preventing nitrosation. nih.gov However, in the presence of dissolved oxygen, the situation becomes more complex. Nitric oxide produced by the reaction of ascorbate with nitrosating species can react with oxygen to reform nitrosating species, such as N₂O₃. oup.comnih.gov This recycling of nitrosating agents can deplete the available ascorbate and reduce its inhibitory effectiveness. nih.govoup.com

Studies have shown that the amount of ascorbate required to completely inhibit nitrosomorpholine formation depends on the presence of oxygen. oup.comnih.gov A pH-dependent induction period has also been observed during the nitrosation of morpholine in the presence of ascorbate and excess nitrite, which is accounted for by the kinetics of these reactions. oup.comnih.gov

Role of Ascorbate in Preventing N-Nitrosamine Formation

Ascorbate is a potent blocking agent against nitrosation in aqueous systems, particularly under weakly acidic conditions. earthwormexpress.com Its primary role is to effectively compete with nitrosatable compounds, like morpholine, for reaction with nitrosating species. nih.govoup.com In this competitive reaction, ascorbate is oxidized to dehydroascorbic acid, while the nitrosating species are reduced to nitric oxide (NO). nih.govoup.com The formation of the non-nitrosating NO effectively diverts the nitrosating potential, thus preventing the formation of N-nitrosamines such as NMOR. earthwormexpress.com

The effectiveness of ascorbate as a blocking agent has been demonstrated in various systems, significantly reducing or even completely preventing the formation of N-nitroso compounds when a nitrosation potential exists. earthwormexpress.com For instance, in the absence of lipids, ascorbic acid has been shown to reduce the formation of N-nitrosomorpholine by over 1000-fold in in vitro models simulating the proximal stomach. nih.govresearchgate.net

Influence of Environmental Factors (e.g., pH, Oxygen)

Environmental factors such as pH and the presence of oxygen significantly influence the inhibitory effect of ascorbate on morpholine nitrosation.

pH: The pH of the environment plays a crucial role in both the formation of nitrosating species and the reactivity of the amine and ascorbate. The formation of N₂O₃ from nitrous acid is favored at low pH. europa.eu However, the concentration of the unprotonated amine, which is the reactive species for nitrosation, is higher at higher pH values. europa.eu Ascorbate is effective at inhibiting nitrosation over a range of pH values, typically showing good efficacy in acidic to neutral conditions. earthwormexpress.comgoogle.com The pH-dependent nature of the reaction kinetics, including observed induction periods, highlights the complex interplay of species involved. oup.comnih.gov

Oxygen: The presence of oxygen can diminish the inhibitory effect of ascorbate, particularly in systems containing a lipid phase. nih.govoup.comnih.gov While ascorbate reduces nitrosating species to nitric oxide in the aqueous phase, this nitric oxide can diffuse into lipid compartments and react with oxygen to regenerate nitrosating species. nih.gov This process can lead to nitrosamine (B1359907) formation within the lipid phase, even in the presence of ascorbate in the aqueous phase. nih.gov Under aerobic conditions, the rates of nitrosation of morpholine in the presence of ascorbate have been observed to be greater compared to anaerobic conditions. oup.com This is attributed to the reaction of nitric oxide with oxygen, yielding additional oxidizing equivalents, or the direct oxidation of the ascorbate semiquinone intermediate by oxygen. oup.comnih.gov

The following table summarizes the observed effect of ascorbate on NMOR formation under different conditions in a simulated gastric environment:

| Condition | Ascorbate Presence | Lipid Presence | NMOR Formation |

| Simulated Gastric Juice (pH 1.5) | Absent | Absent | High |

| Simulated Gastric Juice (pH 1.5) | Present | Absent | Greatly Reduced (>1000-fold) nih.govresearchgate.net |

| Simulated Gastric Juice (pH 1.5) | Present | Present (10%) | Increased compared to no ascorbate nih.govresearchgate.net |

Note: Data derived from studies simulating gastric conditions, focusing on the interaction between morpholine and nitrite in the presence of ascorbate.

Complex Formation with Metal Ions

Chelation and Coordination Chemistry with Transition Metals

Morpholine: Morpholine is a heterocyclic amine containing both a nitrogen and an oxygen atom in its ring structure. Amines, particularly secondary and tertiary amines like morpholine, can act as ligands and form coordination complexes with transition metal ions by donating the lone pair of electrons on the nitrogen atom. atlanticoer-relatlantique.ca The coordination chemistry of morpholine derivatives with transition metals has been explored in the context of synthesizing various metal complexes. researchgate.netum.edu.mychesci.comnih.govresearchgate.net These studies often involve morpholine moieties incorporated into more complex ligands, such as Schiff bases. researchgate.netum.edu.mychesci.comnih.govresearchgate.net The coordination typically occurs through the nitrogen atom of the morpholine ring, and in some cases, other donor atoms present in the ligand structure also participate in chelation. researchgate.netum.edu.my Chelation, where a ligand forms multiple coordinate bonds with a central metal ion, generally leads to the formation of more stable complexes. atlanticoer-relatlantique.castackexchange.com

Ascorbate: Ascorbate is the ionized form of ascorbic acid and can also act as a ligand. Ascorbic acid is described as a relatively weak bidentate ligand that can coordinate metal ions, typically through the enediol group. researchgate.net Ascorbate can form different types of complexes with metal ions depending on the pH, such as ML and MHL complexes. nih.gov Metal ions, particularly transition metals capable of undergoing redox reactions, can catalyze the autoxidation of ascorbic acid through the formation of intermediate metal-ascorbate-dioxygen complexes. researchgate.net

Given that "this compound" would formally contain both the morpholinium cation and the ascorbate anion, its potential to form metal complexes would likely involve the coordinating abilities of the ascorbate anion and potentially the nitrogen atom of the morpholine ring, depending on the specific conditions and the nature of the metal ion. However, without dedicated studies on the complex formation of this specific salt, the exact coordination modes and resulting structures remain to be elucidated.

Spectrophotometric Studies of Metal Complex Equilibria

Spectrophotometry is a common technique used to study the formation and equilibria of metal complexes in solution by measuring their light absorption properties. Changes in the absorption spectra upon mixing a metal ion with a ligand can indicate the formation of a complex.

Spectrophotometric investigations have been conducted on ascorbate complexes of various metals. nih.gov These studies have shown that ascorbate forms complexes with metal ions, and their absorption spectra can be displaced to longer wavelengths compared to the spectrum of ascorbic acid alone. nih.gov For elements with variable valency, a larger shift in the spectra may be observed, and at higher pH values (pH 7-9), a new maximum can appear, suggesting a change in the structure of the ascorbinate ion upon complexation. nih.gov

Spectrophotometric methods have also been employed in the study of metal complexes involving morpholine derivatives, often as part of the characterization of newly synthesized coordination compounds. researchgate.netacs.org UV-Visible spectroscopy is used to analyze the electronic transitions within the metal complexes and ligands, providing insights into their structure and bonding. researchgate.net

While these studies confirm the utility of spectrophotometry in investigating metal complexes of both ascorbate and morpholine-containing ligands, specific spectrophotometric studies detailing the complex formation equilibria of "this compound" with various metal ions were not found in the provided search results. Further research would be needed to characterize the specific interactions and complex species formed when this compound is combined with transition metal ions.

Redox Reactions Involving Metal-Ascorbate Complexes

Ascorbate (Vitamin C) is a highly redox-active molecule known to engage in complex reaction pathways with transition metals such as iron and copper. These interactions are of fundamental interest across various fields, including chemistry, biochemistry, and medicine, due to ascorbate's role as a vital nutrient and its involvement in numerous biological processes. The redox chemistry between ascorbate and metal ions often involves the formation of transient metal-ascorbate complexes, which play a crucial role in facilitating electron transfer reactions. researchgate.netresearchgate.net

Ascorbic acid can exist in different protonation states depending on the pH of the environment, primarily as the neutral form (H₂A), the monoanion (HA⁻), and the dianion (A²⁻). nih.govscielo.br The monoanion (HA⁻) is the predominant species in neutral media. mdpi.com The redox potential of ascorbic acid is pH-dependent, and its oxidation can lead to the formation of intermediate ascorbate free radicals (HA• or A⁻•) before the final product, dehydroascorbic acid (DHA), is formed. scielo.brrsc.org

Transition metal ions, particularly Fe³⁺ and Cu²⁺, significantly catalyze the oxidation of ascorbate. mdpi.comrsc.orgescholarship.org This catalytic effect stems from the ability of ascorbate to reduce the oxidized metal ions, thereby initiating a redox cycle. For instance, ascorbate can reduce Fe³⁺ to Fe²⁺ and Cu²⁺ to Cu⁺. researchgate.netnih.govnih.gov

The interaction between ascorbate and ferric iron (Fe³⁺) has been extensively studied. The reaction involves the reduction of Fe³⁺ to Fe²⁺, often through the formation of intermediate chelate complexes between iron and ascorbate. researchgate.netnih.govbirzeit.edu These complexes can undergo intramolecular electron transfer, leading to the formation of the ascorbyl radical and Fe²⁺ ions. researchgate.netnih.gov At low ascorbate-to-iron ratios, a transient blue intermediate species with an absorbance around 630 nm is observed, which is proposed to be an Fe(II)/ascorbate radical complex. birzeit.edu At higher ascorbate concentrations, a different complex may form, potentially involving the binding of a second monoprotonated ascorbate ion. birzeit.edu The reaction between Fe³⁺ and ascorbate can be complex and its rate is influenced by pH and the presence of other ligands. researchgate.netscielo.brbirzeit.edu Studies have shown that the reduction of Fe(III) by ascorbate can exhibit complex kinetics, sometimes showing zero-order dependence on ascorbate concentration under specific conditions. researchgate.net

Copper ions also play a significant role in catalyzing ascorbate oxidation. The reaction between Cu²⁺ and ascorbate is a complex set of redox processes. acs.org Cu²⁺ can initially oxidize ascorbate, producing the ascorbate radical (A•⁻) and Cu⁺. acs.org The rate constant for this initial reaction has been estimated to have a lower limit of 2.2 × 10⁴ M⁻¹ s⁻¹. acs.org Oxygen plays a critical role in mediating the Cu(II)/Cu(I) redox cycle. acs.org The oxidation of the ascorbate radical by molecular oxygen is a key step in the consumption of ascorbic acid in the presence of copper and oxygen, with a determined rate constant of 54 ± 8 M⁻¹ s⁻¹. acs.org The presence of chloride ions and pH also influence the kinetics of the copper-catalyzed reaction. mdpi.comacs.org

While ascorbate is known for its antioxidant properties, its interaction with transition metals can, under certain conditions, lead to pro-oxidant activity. nih.govnih.govresearchgate.net This occurs when the reduction of metal ions by ascorbate accelerates the Fenton or Haber-Weiss reactions, leading to the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH). nih.govnih.govnih.govresearchgate.netacs.org The pro-oxidant effect is particularly relevant in the presence of available iron or copper ions and can contribute to oxidative damage. nih.govnih.govresearchgate.net

Research findings highlight the intricate mechanisms and kinetic parameters associated with metal-ascorbate redox reactions. For example, studies on the oxidation of L-ascorbic acid by trisoxalatoferrate(III) have provided kinetic and spectroscopic evidence for the formation of an intermediate Fe(III) oxalate-ascorbate complex. researchgate.net The kinetics of this reaction involve a substitution-controlled process followed by a slower inner-sphere electron transfer. researchgate.net Similarly, kinetic studies involving cobalt(III) amino polycarboxylato complexes and L-ascorbic acid in weakly basic media have revealed the influence of pH and the higher reactivity of the ascorbate dianion (A²⁻) compared to the monoanion (HA⁻). scielo.brniscpr.res.in

The reactivity of metal complexes with ascorbate is influenced by factors such as the ligand field effect of coordinated groups and the presence of pi-acceptor ligands, which can provide low-energy pathways for electron transfer. niscpr.res.in

Here is a summary of some detailed research findings on the kinetics of metal-ascorbate redox reactions:

| Metal Ion/Complex | Ascorbate Species | pH Range | Key Findings | Source |

| Fe³⁺ | HASC⁻ | Low pH | Formation of transient blue intermediate (Fe²⁺-HASC•) observed within milliseconds. Decay involves solvent replacement of the radical. birzeit.edu | birzeit.edu |

| Fe³⁺ | HASC⁻ | High pH | Possible binding of a second HASC⁻ leading to an Fe(II) complex with lower absorbance at 625 nm. birzeit.edu | birzeit.edu |

| Fe³⁺ | AscH₂ | pH 3-5, 7.4 | Reduces Fe³⁺ to Fe²⁺, accelerating the Fenton reaction and increasing hydroxyl radical production. nih.govresearchgate.net | nih.govresearchgate.net |

| Fe³⁺ | AscH⁻ | pH 4-5 | Formation of mixed chelate complex FeL1₂Asc (with deferiprone, L1) which is redox stable at pH 7.4 but decomposes at lower pH. nih.govresearchgate.net | nih.govresearchgate.net |

| Fe³⁺ | AH₂/AH⁻ | - | Catalytic oxidation of ascorbate in the presence of oxygen. Rate constants: 5.7 × 10⁴ M⁻² s⁻¹ (AH₂/AH⁻). nih.gov | nih.gov |

| Cu²⁺ | AH₂/AH⁻ | - | Catalytic oxidation of ascorbate in the presence of oxygen. Rate constants: 7.7 × 10⁴ M⁻² s⁻¹ (AH₂), 2.8 × 10⁶ M⁻² s⁻¹ (AH⁻). nih.gov | nih.gov |

| Cu²⁺ | A•⁻ | - | Oxidation of ascorbate radical by molecular oxygen. Rate constant: 54 ± 8 M⁻¹ s⁻¹. acs.org | acs.org |

| [Co(nta)(gly)]⁻, [Co(nta)(ox)]²⁻, [Co(nta)(pic)]⁻ | H₂A, HA⁻, A²⁻ | 7.6-9.6 | Outer-sphere oxidation. A²⁻ is significantly more reactive than HA⁻. Reaction rate increases with decreasing H⁺ concentration. niscpr.res.in | niscpr.res.in |

| [Co(C₂O₄)₃]³⁻ | H₂A, HA⁻, A²⁻ | Acidic/Basic | Outer-sphere electron transfer. Rate strongly dependent on pH. Oxidation of A²⁻ faster than HA⁻ or H₂A. scielo.br | scielo.br |

| Pt(IV) chloride complexes | L-ascorbic acid | 2.2-5.1 | Reduction to Pt(II). Kinetics are complex in the presence of oxygen. Enthalpy of activation: 52 kJ/mol, Entropy of activation: -73 kJ/(mol × K). mdpi.com | mdpi.com |

Biochemical Interactions and Cellular Mechanisms in Vitro Focus

Enzyme Inhibition Studies (Mechanistic Focus)

The morpholine (B109124) moiety is a key structural component in a variety of molecules designed to act as enzyme inhibitors. researchgate.net Its unique structural and electronic properties, including the ability of its oxygen atom to form hydrogen bonds, allow it to interact with the active sites of numerous enzymes. acs.orgresearchgate.net In vitro studies have demonstrated that morpholine-containing derivatives can inhibit several classes of enzymes, including kinases, cholinesterases, and various hydrolases. researchgate.netmdpi.com

For instance, certain aryl-morpholine structures have been identified as pharmacophores that interact with the PI3K kinase family. acs.orgnih.gov Crystallographic studies show that the morpholine ring can establish critical hydrogen bonds with key residues in the ATP-binding site, such as the hinge valine (Val882), which is crucial for inhibitory activity. acs.orgnih.gov Similarly, morpholine derivatives have been developed as potent inhibitors of cholinesterases (AChE and BChE), where the length of a linker chain between the morpholine ring and another part of the molecule can significantly influence inhibitory potency by affecting how the molecule binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. mdpi.com Kinetic analyses of these interactions have revealed mixed-type inhibition mechanisms. mdpi.com

The ascorbate (B8700270) component can also be involved in enzyme inhibition. Phenolic compounds, for example, have been shown to competitively inhibit ascorbate oxidase, an enzyme that catalyzes the oxidation of ascorbic acid. nih.gov These inhibitors are proposed to bind at or near the substrate-binding site, and their binding affinity can be influenced by factors such as pH and the nature of substituents on the phenol (B47542) ring. nih.gov

| Enzyme/Enzyme Family | Inhibitor Type | Key Interaction/Mechanism | Reference |

|---|---|---|---|

| PI3K Kinase Family | Morpholine Derivatives | Hydrogen bonding between morpholine oxygen and hinge region residues (e.g., Val882) in the ATP-binding site. | acs.orgnih.gov |

| Acetylcholinesterase (AChE) | Morpholine-Quinoline Derivatives | Mixed-type inhibition; molecule binds to both catalytic and peripheral sites. Potency is dependent on linker length. | mdpi.com |

| Butyrylcholinesterase (BChE) | Morpholine-Quinoline Derivatives | Dual inhibition with AChE; structure-activity relationship is closely related to side chain length. | mdpi.com |

| Ascorbate Oxidase | Phenolic Compounds | Competitive inhibition; inhibitor binds at or near the ascorbate binding site, preventing substrate oxidation. | nih.gov |

In addition to catabolism, the secondary amine structure of morpholine makes it susceptible to nitrosation, a chemical transformation that can be influenced by enzymatic activity. ethz.chnih.gov Nitrosation involves the reaction of morpholine with a nitrosating agent, such as nitrite (B80452), to form N-nitrosomorpholine (NMOR). nih.govresearchgate.net This reaction is pH-dependent. nih.gov Ascorbic acid is known to inhibit this process by reducing the nitrosating agent. nih.gov However, the stoichiometry of this inhibition is complex and depends on the presence of oxygen. nih.gov In the presence of oxygen, nitric oxide produced during the oxidation of ascorbate can be re-oxidized, potentially regenerating the nitrosating species and creating a pH-dependent induction period before complete inhibition is achieved. nih.gov Studies on potential CO₂ capture solvents have investigated the kinetics of morpholine nitrosation at different temperatures, finding different reaction pathways for reactions with NO₂ gas at lower temperatures versus those with nitrite at higher temperatures. nih.gov The activation energy for the reaction of morpholine with sodium nitrite has been determined to be 101 kJ/mol. nih.gov

Ascorbate (vitamin C) is an essential cofactor for a large superfamily of enzymes, primarily the Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs) and copper-containing monooxygenases. nih.govtaylorfrancis.comnih.gov Its principal biochemical role in these reactions is to act as a reducing agent. taylorfrancis.com

In the catalytic cycle of 2-OGDDs, an iron atom at the active site (Fe²⁺) is required to bind oxygen. nih.gov During catalysis, this iron can become oxidized to its ferric state (Fe³⁺), rendering the enzyme inactive. nih.gov Ascorbate efficiently reduces the iron back to its ferrous state (Fe²⁺), thereby regenerating the enzyme's activity for subsequent catalytic cycles. nih.govnih.gov This function is critical for numerous biological processes, including collagen synthesis (prolyl hydroxylases), regulation of the hypoxia-inducible factor (HIF), and epigenetic modifications through the demethylation of histones and DNA (TET enzymes). nih.govtaylorfrancis.comresearchgate.net

Ascorbate also serves as a cofactor for copper-dependent monooxygenases, such as those involved in the synthesis of norepinephrine (B1679862) and amidated neuropeptides. taylorfrancis.com In these enzymes, it facilitates the reduction of Cu²⁺ to Cu⁺, which is necessary for enzymatic activity. reactome.org

| Enzyme Superfamily | Metal Ion Cofactor | Role of Ascorbate | Biological Processes | Reference |

|---|---|---|---|---|

| Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs) | Iron (Fe²⁺) | Reduces Fe³⁺ back to Fe²⁺ to restore enzyme activity. | Collagen synthesis, HIF regulation, carnitine biosynthesis, DNA/RNA modification. | nih.govtaylorfrancis.comnih.gov |

| Copper-containing monooxygenases | Copper (Cu⁺) | Reduces Cu²⁺ to Cu⁺ to maintain enzyme function. | Synthesis of norepinephrine and amidated neuropeptides. | taylorfrancis.comreactome.org |

Molecular Interactions with Biomolecules (In Vitro)

In vitro studies have shown that both morpholine derivatives and ascorbate can interact with nucleic acids like DNA through various mechanisms. Metal complexes incorporating morpholine-linked ligands have been investigated for their DNA binding properties. rsc.org These interactions can be non-covalent, involving mechanisms such as intercalation, electrostatic binding, and groove binding. rsc.orgmdpi.com

The binding mode is often elucidated using spectroscopic techniques. Intercalation, where a planar part of the molecule inserts between the base pairs of the DNA double helix, typically results in hypochromism (a decrease in absorption intensity) and a bathochromic shift (a shift to a longer wavelength) in the UV-Vis spectrum. mdpi.com Conversely, external electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA may cause hyperchromism. rsc.orgmdpi.com Studies with specific morpholine-thiazolidinone derivatives have suggested a preference for binding within the minor groove of DNA, particularly at A/T-rich regions. nih.gov The stability of these DNA-compound adducts is further enhanced by hydrogen bonds and van der Waals forces. rsc.org

Ascorbate can also interact directly with nucleic acids. Spectroscopic studies on the interaction between ascorbate and RNA have shown that at higher concentrations, ascorbate complexes with RNA through both the G-C and A-U base pairs and the phosphate backbone. nih.gov The binding is characterized by hydrogen bonding involving the carbonyl (CO) and hydroxyl (OH) groups of the ascorbate anion. nih.gov Furthermore, in the presence of transition metals like Fe²⁺, ascorbate can participate in Fenton-type reactions, generating highly reactive hydroxyl radicals (OH˙) that can induce DNA damage. rsc.org

| Molecule | Nucleic Acid | Primary Binding Mechanism(s) | Key Findings | Reference |

|---|---|---|---|---|

| Morpholine-metal complexes | DNA | Intercalation, Electrostatic interaction, Groove binding | Binding can be spontaneous; stability is enhanced by H-bonds and van der Waals forces. | rsc.org |

| Morpholine-thiazolidinone derivatives | DNA | Minor groove binding | Shows preferential binding towards A/T residues. | nih.gov |

| Ascorbate | RNA/DNA | Hydrogen bonding, Phosphate backbone interaction | Binding occurs via ascorbate's CO and OH groups; can mediate DNA damage via hydroxyl radical formation with metal ions. | rsc.orgnih.gov |

Bovine Serum Albumin (BSA) is a widely used model protein for studying the interaction of small molecules with plasma proteins, which is critical for understanding their pharmacokinetic profiles. biointerfaceresearch.comnih.gov The interaction of various compounds, including morpholine derivatives, with BSA has been extensively studied using spectroscopic and computational methods. rsc.orgbiointerfaceresearch.com

Fluorescence spectroscopy is a primary tool for these investigations, as the intrinsic fluorescence of BSA, mainly from its tryptophan residues, is sensitive to its local environment. nih.gov When a small molecule binds to BSA, it can quench this fluorescence. The mechanism of quenching can be either dynamic (collisional) or static (formation of a ground-state complex). biointerfaceresearch.com For many metal complexes of morpholine derivatives, the interaction with BSA has been shown to involve a static quenching process, indicating the formation of a stable complex. rsc.orgbiointerfaceresearch.com

Thermodynamic parameters derived from these studies, such as enthalpy change (ΔH°) and entropy change (ΔS°), provide insight into the nature of the binding forces. nih.gov Negative values for these parameters often suggest that van der Waals forces and hydrogen bonding are significant, while positive values can indicate the predominance of hydrophobic interactions. nih.govnih.gov Molecular docking studies often complement these experimental findings, helping to identify the specific binding site on BSA (e.g., subdomain IIA, also known as site I) and visualizing the hydrophobic and hydrogen-bonding interactions that stabilize the complex. rsc.orgnih.gov

| Interacting Molecule | Technique(s) Used | Binding Mechanism | Primary Driving Forces | Reference |

|---|---|---|---|---|

| Donepezil (example small molecule) | Fluorimetry, UV-Vis, Molecular Docking | Combined static and dynamic quenching | Hydrophobic forces | nih.gov |

| Metal complexes of morpholine derivatives | Fluorescence, UV-Vis, Molecular Docking | Static quenching | Hydrophobic interactions, Hydrogen bonding | rsc.orgbiointerfaceresearch.com |

| Anticancer Pt complex | Thermodynamics, Fluorescence, Molecular Docking | Static quenching | Van der Waals forces, Hydrogen bonding | nih.gov |

Cellular Antioxidant Defense Pathways (In Vitro Cellular Models)

The investigation of Morpholine Ascorbate in in vitro cellular models reveals insights primarily through the well-documented actions of its active component, ascorbic acid. The following sections detail the cellular uptake, redox modulation, and effects on radical scavenging systems attributed to the ascorbate anion within controlled laboratory settings.

Cellular Uptake and Intracellular Distribution (In Vitro)

The efficacy of ascorbate within a cell is contingent on its transport across the plasma membrane and its subsequent distribution to various organelles. In vitro studies using diverse cell lines have elucidated these mechanisms.

Breast cancer cell lines, for instance, demonstrate rapid accumulation of ascorbate, reaching maximum intracellular levels within 4 to 6 hours. nih.gov This uptake is an active process mediated by sodium-dependent vitamin C transporter 2 (SVCT2). nih.gov However, the intracellular concentration of ascorbate can decrease quickly once optimal levels are reached unless it is continuously supplied in the extracellular medium. nih.gov This rapid depletion occurs under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions. nih.gov

Investigations into the subcellular localization of the SVCT2 transporter show it is predominantly found in intracellular compartments rather than on the plasma membrane. Specifically, the nucleus appears to contain the highest concentration of SVCT2 protein, followed by the mitochondria. nih.gov This distribution suggests a targeted delivery of ascorbate to organelles where it plays crucial roles in supporting enzymatic functions and providing antioxidant protection. nih.gov

Different forms of vitamin C exhibit varying absorption rates. Studies on human T-lymphocyte cell lines have shown that vitamin C-lipid metabolites are absorbed more rapidly than ascorbic acid, calcium ascorbate, and other formulations. nih.govresearchgate.net Similarly, encapsulating ascorbate derivatives, such as ascorbyl palmitate, into solid lipid nanoparticles has been shown to facilitate cellular uptake in both HEK 293 and U2OS cell lines. mdpi.com

| Parameter | Observation in In Vitro Models | Reference Cell Lines | Citation |

|---|---|---|---|

| Uptake Mechanism | Active transport mediated by Sodium-Dependent Vitamin C Transporter 2 (SVCT2). | Breast Cancer Cells (MDA-MB231, MCF7) | nih.gov |

| Uptake Kinetics | Rapid accumulation, reaching maximum levels within 4-6 hours. | Human Breast Cancer Cells | nih.gov |

| Intracellular Retention | Concentrations decrease rapidly unless ascorbate is continuously supplied externally. | Breast Cancer Cells | nih.gov |

| SVCT2 Subcellular Localization | Primarily in the nucleus and mitochondria, with less on the plasma membrane. | Breast Cancer Cells | nih.gov |

| Formulation-Dependent Absorption | Vitamin C-lipid metabolites show more rapid absorption than standard ascorbic acid. | Human T-lymphocytes (H9) | nih.govresearchgate.net |

Redox Modulation within Cellular Environments

Ascorbate is a key modulator of the cellular redox state, capable of acting as both an antioxidant and a pro-oxidant. This dual role is highly dependent on its concentration and the surrounding biochemical environment, particularly the presence of transition metal ions. nih.govresearchgate.net

At lower, physiological concentrations, ascorbate functions as a potent antioxidant, donating electrons to neutralize reactive oxygen species (ROS). researchgate.net However, at higher, pharmacological concentrations, its interaction with redox-active metals like iron can generate hydrogen peroxide (H₂O₂) via the Fenton reaction. nih.govnih.gov This pro-oxidant activity can selectively induce oxidative stress and cell death in cancer cells, which often have altered iron metabolism. nih.govnih.govscilit.com

Studies in malignant melanoma cells have shown that ascorbate can enhance oxidatively-induced DNA damage and subsequent cell death, suggesting a therapeutic potential for redox modulation. nih.govscilit.com The radical-scavenging mechanism of ascorbate is also influenced by the local environment. For example, the presence of magnesium ions (Mg²⁺) can either decelerate or accelerate the reaction depending on the solvent system, indicating that electron-transfer pathways are involved. nih.gov

In skin cell models, phytocannabinoids have been observed to shift the redox balance, leading to a decrease in lipid peroxidation, a process in which ascorbate also plays a protective role by regenerating other antioxidants like vitamin E. mdpi.commdpi.com

| Effect | Mechanism/Condition | Observed Outcome | Citation |

|---|---|---|---|

| Antioxidant | Functions as an electron donor at low concentrations. | Neutralization of reactive oxygen species. | researchgate.net |

| Pro-oxidant | High concentrations in the presence of catalytic metals (e.g., iron). | Generation of hydrogen peroxide (H₂O₂), leading to oxidative stress and selective killing of cancer cells. | nih.govnih.govnih.gov |

| DNA Damage Modulation | Enhances oxidatively-induced DNA damage in cancer cells. | Increased cell death in malignant melanoma cells. | nih.govscilit.com |

| Environmental Influence | Reaction mechanisms are affected by solvents, pH, and the presence of metal ions like Mg²⁺. | Rate of radical-scavenging reactions can be accelerated or decelerated. | nih.gov |

Effects on Intracellular Radical Scavenging Systems

Ascorbate directly quenches a variety of free radicals and also interacts with other components of the cellular antioxidant network, including both non-enzymatic and enzymatic systems. nih.gov

As a primary scavenger, ascorbate effectively neutralizes hydroxyl radicals and superoxide (B77818) radical anions. nih.gov Its ability to form a relatively stable ascorbyl radical makes it an efficient terminal, chain-breaking antioxidant. nih.gov In vitro assays demonstrate that certain vitamin C formulations can achieve nearly 100% reduction of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, showcasing potent scavenging activity. nih.govresearchgate.net

Beyond direct scavenging, ascorbate contributes to the regeneration of other antioxidants. A classic example is its ability to reduce the tocopheroxyl radical back to tocopherol (vitamin E), thereby restoring the antioxidant capacity of lipid membranes. mdpi.com

Ascorbate also influences enzymatic radical scavenging systems. It can stimulate the biosynthesis and activity of key antioxidant enzymes such as superoxide dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov Furthermore, it can induce thioredoxin reductase activity, which, in turn, supports the glutathione-based antioxidant system. nih.gov In studies using ARPE-19 cells exposed to oxidative stressors like UVB radiation and H₂O₂, treatment with ascorbic acid significantly reduced intracellular ROS levels, confirming its protective role within cellular systems. mdpi.com However, in some specific in vitro assays, such as gamma-radiation-induced grafting, ascorbate did not show the same suppressive effects as other antioxidants like glutathione, highlighting the context-dependent nature of its activity. researchgate.net

Analytical Method Development for Morpholine Ascorbate

Chromatographic Separation Techniques (e.g., TLC, HPLC)

Chromatography is a powerful technique for separating and quantifying components within a mixture. researchgate.net Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) have been successfully employed for the analysis of morpholine (B109124) and ascorbic acid, the constituent parts of morpholine ascorbate (B8700270).

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid qualitative method for analyzing mixtures. researchgate.net It can be used to identify the presence of morpholine and ascorbic acid in a sample and to monitor the progress of reactions. For more precise quantification, High-Performance Thin-Layer Chromatography (HPTLC) can be utilized, which offers improved resolution and sensitivity. wisdomlib.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and versatile technique for the separation, identification, and quantification of chemical compounds. wisdomlib.org It has become a cornerstone for the analysis of ascorbic acid and related compounds due to its high resolution, sensitivity, and accuracy. wisdomlib.orgnih.gov Various HPLC methods have been developed for the determination of morpholine and ascorbic acid, often utilizing different columns, mobile phases, and detection systems to suit specific analytical needs. wisdomlib.orgnih.govhelixchrom.com

For instance, a reverse-phase HPLC (RP-HPLC) method has been validated for the rapid assay of ascorbic acid in various samples. jocpr.com These methods often employ a C18 column with a mobile phase consisting of an aqueous component (like water with acetic acid) and an organic modifier (such as methanol). jocpr.com Detection is commonly achieved using a UV detector at a specific wavelength. nih.govjocpr.com The retention time, the time it takes for a compound to elute from the column, is a key parameter for identification. jocpr.com

Table 1: Examples of Chromatographic Conditions for the Analysis of Morpholine and Ascorbic Acid

| Analyte | Method | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Morpholine | HPLC | XAD-2 resin coated with 1-naphthylisothiocyanate | Acetonitrile | UV | nih.gov |

| Morpholine | HPLC | Coresep 100 (Mixed-mode) | 2% Acetonitrile with 5 mM Ammonium Acetate (pH 3.0) | Refractive Index (RI) | helixchrom.com |

| Ascorbic Acid | RP-HPLC | Symmetry C18 | Water with acetic acid: methanol (B129727) (95:5 v/v) | UV at 245 nm | jocpr.com |

| Ascorbic Acid | RP-HPLC | C18 | Not specified | Not specified | nih.gov |

| Morpholine | Gas Chromatography | Inert base-deactivated capillary column | Not specified | Flame Ionization Detection (FID) | nih.gov |

Electrochemical Sensing and Detection Methodologies

Electrochemical methods offer a highly sensitive and often portable alternative for the detection of electroactive species like ascorbic acid. researchgate.netmdpi.com These techniques are based on the measurement of electrical signals generated by the electrochemical reactions of the analyte at an electrode surface. mdpi.com

The development of modified electrodes has significantly enhanced the selectivity and sensitivity of electrochemical sensors for ascorbic acid. researchgate.net These modifications can involve the use of nanomaterials, polymers, and other composites to improve the electrode's catalytic activity and surface area. researchgate.netmdpi.com

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are common electrochemical techniques used to study the oxidation of ascorbic acid. researchgate.net The peak potential and current in these voltammograms provide information about the identity and concentration of the analyte. The performance of an electrochemical sensor is characterized by its linear detection range, limit of detection (LOD), and sensitivity. mdpi.com

Table 2: Performance Characteristics of Various Electrochemical Sensors for Ascorbic Acid Detection

| Electrode Modification | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|---|

| Poly(2-(N-morpholine)ethane sulfonic acid)/Reduced Graphene Oxide | DPV | 1.0–30 and 30–100 | 0.43 | researchgate.net |

| Yb₂O₃.CuO@rGO Nanocomposite | Amperometry | 0.5–1571 | 0.062 | mdpi.com |

| Polyaniline (PANI) coated Gold | Not specified | Not specified | 0.0267 (μmol·L⁻¹) | mdpi.com |

Spectrophotometric Quantification Methods

Spectrophotometry is a widely used analytical technique that relies on the measurement of the absorption of light by a chemical substance. ijisrt.com UV-Vis spectrophotometry, in particular, is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ijisrt.com

For the determination of ascorbic acid, spectrophotometric methods are often based on its reducing properties. jcsp.org.pk In one common approach, ascorbic acid reduces a metal ion, such as Fe(III) to Fe(II), which then forms a colored complex with a specific reagent. jcsp.org.pk The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of ascorbic acid. jcsp.org.pk

The development of a spectrophotometric method involves determining the wavelength of maximum absorbance (λmax) and validating the method according to parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). ijisrt.com

Table 3: Key Parameters of Spectrophotometric Methods for Ascorbic Acid Quantification

| Reagent/System | Wavelength (λmax) | Linear Range | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| 0.1M Hydrochloric Acid | 243 nm | 2–12 µg/ml | 0.6738 µg/ml | 2.2461 µg/ml | ijisrt.com |

| Iron(III)/1,10-phenanthroline | 515 nm | Not specified | Not specified | Not specified | jcsp.org.pk |

| Phosphomolybdenum Complex | 695 nm | 4 x 10⁻⁵ – 4 x 10⁻⁴ M (for Vitamin E) | Not specified | Not specified | core.ac.uk |

| Metaphosphoric acid/Dithiothreitol | Not specified | 0–6.95 mM | 0.236 mM | 0.467 mM | nih.gov |

Comparative Studies and Structure Function Correlations

Comparison with Other Ascorbate (B8700270) Salts and Related Derivatives

Ascorbic acid, or vitamin C, is a well-known antioxidant that can be formulated into various salt forms, known as ascorbates, to improve its stability and bioavailability. google.comoregonstate.edu Common examples include sodium ascorbate, calcium ascorbate, and potassium ascorbate. google.commonarchchemicals.co.uk These mineral ascorbates are often considered "buffered" and may be better tolerated by individuals who experience gastrointestinal issues with the acidic form of vitamin C. oregonstate.edumygenefood.com

While studies directly comparing the bioavailability and efficacy of morpholine (B109124) ascorbate to other ascorbate salts are not extensively documented in the provided search results, it is established that different forms of vitamin C generally exhibit similar bioavailability in humans. oregonstate.edumygenefood.com However, the presence of the morpholine ring in morpholine ascorbate could potentially influence its pharmacokinetic properties, such as absorption and distribution, due to the known ability of morpholine to enhance solubility and membrane permeability. biosynce.comnih.gov

Below is a comparative table of various ascorbate salts:

| Ascorbate Salt | Cation | Key Characteristics |

| This compound | Morpholinium | Combines antioxidant properties of ascorbate with the unique characteristics of the morpholine ring. |

| Sodium Ascorbate | Sodium | A mineral salt of ascorbic acid, often used in food preservation. monarchchemicals.co.uk |